molecular formula C8H11ClN2S B2823486 2-Chloro-4-(isopropylthio)-5-methylpyrimidine CAS No. 1512106-36-3

2-Chloro-4-(isopropylthio)-5-methylpyrimidine

Cat. No. B2823486
M. Wt: 202.7
InChI Key: CHBGYWRMFYQDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Chloro-4-(isopropylthio)-5-methylpyrimidine” is a chemical compound with a specific molecular structure . It’s important to note that the information available on this compound is limited and may not be fully comprehensive .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been described, which could potentially be applied to the synthesis of compounds like "2-Chloro-4-(isopropylthio)-5-methylpyrimidine" .

Scientific Research Applications

Antiviral Activity

2-Chloro-4-(isopropylthio)-5-methylpyrimidine derivatives have shown potential in antiviral research. For instance, some pyrimidine derivatives have been identified for their inhibitory effects against a variety of viruses, including herpes simplex virus and human immunodeficiency virus (Holý et al., 2002). These compounds interact with viral replication processes, offering insights into potential antiviral drug development.

Interaction with Receptors

Research on certain pyrimidine derivatives, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has shown significant roles in hypertension treatment, acting as potential receptor agonists. Studies involving molecular docking and experimental techniques like FT-IR, FT-Raman, and NMR have been conducted to understand their interaction with biological receptors and their therapeutic potential (Aayisha et al., 2019).

Plant Growth Retardation

In agricultural research, certain pyrimidine derivatives have been studied for their role in inhibiting plant growth. This involves interactions with plant hormones like gibberellins, leading to shortened stems and reduced growth. Such compounds are of interest in controlling plant growth and development (Dennis et al., 1965).

Chemical Synthesis and Transformations

Pyrimidines, including 2-Chloro-4-(isopropylthio)-5-methylpyrimidine, are also of interest in synthetic chemistry for their reactivity and potential to form various derivatives. These studies contribute to a broader understanding of chemical reactions and compound synthesis, which is fundamental in drug development and material sciences (Brown & Waring, 1974).

Pharmacokinetic Studies

Studies have also been conducted on the pharmacokinetics of compounds containing pyrimidine derivatives, understanding how they interact in biological systems, their metabolism, and potential interactions with other compounds. This is crucial in the context of drug development and safety assessments (Timchalk et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, 2-chloro-1-methoxy-4-nitrobenzene, indicates that it is harmful if swallowed and recommends avoiding eating, drinking, or smoking when using this product .

Future Directions

The future directions for research on “2-Chloro-4-(isopropylthio)-5-methylpyrimidine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various industries could be explored .

properties

IUPAC Name

2-chloro-5-methyl-4-propan-2-ylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S/c1-5(2)12-7-6(3)4-10-8(9)11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGYWRMFYQDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1SC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(isopropylthio)-5-methylpyrimidine

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